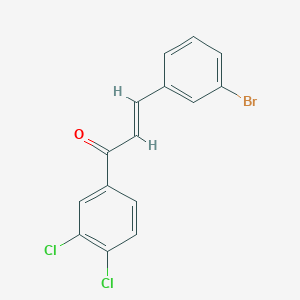
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, or 2E-C2EPP for short, is an organic compound with a wide range of applications in scientific research. This compound is a colorless solid with a melting point of 36-37°C and a boiling point of 195-196°C. It is soluble in water and ethanol, and has a molecular weight of 245.7 g/mol. 2E-C2EPP is a versatile compound, with potential applications in the fields of biochemistry, physiology, and drug development.
Applications De Recherche Scientifique
2E-C2EPP has a wide range of applications in scientific research, including the study of biochemical and physiological processes. It has been used in studies to investigate the effects of drugs on the nervous system, as well as to examine the role of enzymes in cellular processes. Additionally, 2E-C2EPP has been used to study the effects of hormones on the body, and to investigate the effects of environmental toxins on human health.
Mécanisme D'action
2E-C2EPP is believed to act as an agonist at certain receptor sites, such as the serotonin 5-HT1A receptor. This agonism leads to the activation of various intracellular signaling pathways, which in turn leads to the production of various biochemical and physiological responses. Additionally, 2E-C2EPP has been shown to inhibit the activation of certain enzymes, such as the enzyme tyrosine hydroxylase.
Biochemical and Physiological Effects
2E-C2EPP has been shown to have a wide range of effects on the body. In animal studies, it has been shown to reduce anxiety and depression-like behaviors, as well as to reduce pain and inflammation. Additionally, 2E-C2EPP has been shown to reduce the activity of certain enzymes, such as tyrosine hydroxylase, and to reduce the levels of certain hormones, such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2E-C2EPP in laboratory experiments is its low cost and easy availability. Additionally, 2E-C2EPP is relatively safe to use in laboratory experiments, and it has a wide range of applications in scientific research. However, there are some limitations to using 2E-C2EPP in laboratory experiments. For example, it is not very stable in the presence of light or heat, and it can be toxic if ingested.
Orientations Futures
There are a number of potential future directions for the use of 2E-C2EPP in scientific research. For example, further studies could be conducted to examine the effects of 2E-C2EPP on other physiological processes, such as the cardiovascular system. Additionally, further research could be conducted to examine the effects of 2E-C2EPP on the development of certain diseases, such as cancer. Finally, further research could be conducted to examine the effects of 2E-C2EPP on the development of new drugs and therapies.
Méthodes De Synthèse
2E-C2EPP can be synthesized through a variety of methods, with the most common being the reaction of 2-chlorophenol, ethyl acetate, and sodium ethoxide in a 1:1:1 molar ratio. The reaction is carried out in a sealed vessel at room temperature, and the product is isolated by filtration and recrystallization. Other methods of synthesis include the reaction of 2-chlorophenol and ethyl acetate in the presence of sodium ethoxide, and the reaction of 2-chlorophenol and ethyl acetate in the presence of potassium tert-butoxide.
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-17-10-6-3-7-13(17)11-12-16(19)14-8-4-5-9-15(14)18/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOQYVZHFIRYRZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)



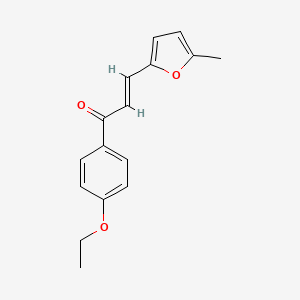

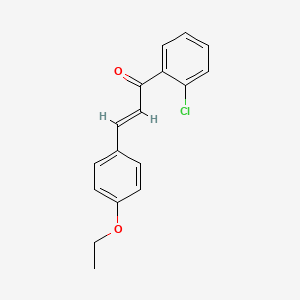

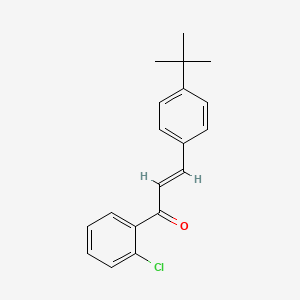
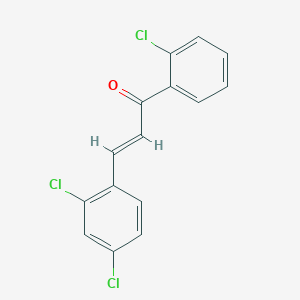
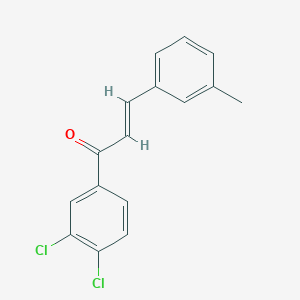

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
